5-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclobutyl group at the 5-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of cyclobutyl hydrazine with 1-methyl-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst[][4].
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted pyrazoles.
Scientific Research Applications
5-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 5-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and require further investigation .
Comparison with Similar Compounds
Similar Compounds
3-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substitution pattern.
1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole ring but with a propyl group instead of a cyclobutyl group.
Uniqueness
5-cyclobutyl-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-cyclobutyl-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(6-3-2-4-6)5-7(10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
MKSVQXYTEUWMCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2CCC2 |
Origin of Product |
United States |
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